molecular formula C9H6BrNO3 B173012 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 177970-27-3

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B173012
M. Wt: 256.05 g/mol
InChI Key: XDPLOGJWYJBJGE-UHFFFAOYSA-N
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Description

“8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione” is a chemical compound with the empirical formula C9H6BrNO3 . It has a molecular weight of 256.05 g/mol . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(O1)C2=CC©=CC(Br)=C2NC1=O . The InChI is 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) .


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 256.05 g/mol . The SMILES string of the compound is O=C(O1)C2=CC©=CC(Br)=C2NC1=O . The InChI is 1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13) .

Scientific Research Applications

Biological Activities and Applications

  • Biological Activities : A comprehensive review on the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, compounds structurally related to 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, highlighted their diverse biological functions. These include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, anti-inflammatory, and even herbicidal activities. The variations in these activities are influenced by structural modifications, suggesting the potential for 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione to serve as a versatile pharmacological or agricultural agent (Waisser & Kubicová, 1993).

Chemical Syntheses and Material Science

  • Synthetic Utilities : The compound's core structure, related to 1,2-oxazines and 1,2-benzoxazines, is important in synthetic chemistry. Methods for synthesizing these compounds, including 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, involve dehydration and cyclization reactions. These compounds are used as chiral synthons in chemical syntheses, indicating their utility in creating complex molecular architectures for pharmaceuticals or materials science applications (Sainsbury, 1991).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : Another aspect of its application involves the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, showcasing the role of related oxazine structures in heterocyclic chemistry. These compounds, including analogs and derivatives, have significant biological applications, further underscoring the importance of 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in drug discovery and development (Ibrahim, 2011).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes GHS07, H302 - H319, and P305 + P351 + P338 .

properties

IUPAC Name

8-bromo-6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-2-5-7(6(10)3-4)11-9(13)14-8(5)12/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPLOGJWYJBJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476255
Record name 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

177970-27-3
Record name 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177970-27-3
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